(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol
Overview
Description
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: is a chiral organic compound that features an amino group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common approach is to start with a suitable precursor such as (R)-tetrahydro-2H-pyran-3-ol and introduce the amino group through a series of reactions including protection, reduction, and deprotection steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Converting the amino group to an amine oxide.
Reduction: : Reducing the tetrahydropyran ring or other functional groups.
Substitution: : Replacing hydrogen atoms or other substituents on the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include amine oxides, reduced tetrahydropyran derivatives, and substituted tetrahydropyran compounds.
Scientific Research Applications
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Industry: : Utilized in the synthesis of materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which (S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol exerts its effects depends on its molecular targets and pathways. For example, if used as a pharmaceutical, it may interact with specific enzymes or receptors, leading to biological responses.
Comparison with Similar Compounds
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol: can be compared with other similar compounds such as (R)-2-Amino-1-((S)-tetrahydro-2H-pyran-3-yl)propan-2-ol and 2-Amino-1-(tetrahydro-2H-pyran-3-yl)propan-2-ol . The uniqueness of this compound lies in its specific stereochemistry, which can lead to different biological activities and chemical properties.
List of Similar Compounds
(R)-2-Amino-1-((S)-tetrahydro-2H-pyran-3-yl)propan-2-ol
2-Amino-1-(tetrahydro-2H-pyran-3-yl)propan-2-ol
2-Amino-1-(tetrahydro-2H-pyran-4-yl)propan-2-ol
Properties
IUPAC Name |
(2S)-2-amino-1-[(3R)-oxan-3-yl]propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3/t7-,8+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZTVIRNPIAHJB-SFYZADRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCOC1)(N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C[C@H]1CCCOC1)(N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855969 | |
Record name | (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093869-16-9 | |
Record name | (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30855969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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